molecular formula C15H20N2O2 B3163417 1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 883549-65-3

1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3163417
CAS No.: 883549-65-3
M. Wt: 260.33 g/mol
InChI Key: ZOEFLNBBNQFDDX-UHFFFAOYSA-N
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Description

“1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more detailed information such as an X-ray crystallography study or NMR data.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its boiling point, melting point, and other physical and chemical properties would require more specific experimental data .

Scientific Research Applications

Synthesis and Spectral Analysis

The compound has been studied for its synthesis and spectral properties. Acheson et al. (1979) explored the reduction of 2-nitrophenylacetaldehyde, which yielded unstable 1-hydroxyindole derivatives, including a 3-carbaldehyde form through the Vilsmeier reaction. This compound was further converted into various derivatives like 1-methoxy-NN-dimethyl-tryptamine and 3-dimethylaminomethyl derivatives. The study also discussed the ultraviolet, infrared, nuclear magnetic resonance, and mass spectra of these 1-hydroxyindole derivatives (Acheson et al., 1979).

Reactions and Interactions

Research by Wannebroucq et al. (2016) on 8-Dimethylaminonaphthalene-1-carbaldehyde, a structurally similar compound, demonstrated unique reactions and interactions at low temperatures, involving O-acylation and formation of N–C bonds. This study highlighted the potential for complex chemical interactions and the formation of new compounds through these processes (Wannebroucq et al., 2016).

Catalytic Applications

The compound's derivatives have been used in catalytic processes. For example, Kothandaraman et al. (2011) described a gold(I)-catalyzed cycloisomerization method to prepare 1H-indole-2-carbaldehydes. This method showcased the compound's utility in efficient and operationally simplistic reactions, yielding a wide variety of substrates (Kothandaraman et al., 2011).

Antimicrobial Activity

Indole-based chromene derivatives, synthesized from 2-phenyl-1H-indole-3-carbaldehyde, have been explored for antimicrobial activities. Kathrotiya and Patel (2012) reported the synthesis of these derivatives and their effectiveness against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Kathrotiya & Patel, 2012).

Structural Studies

Studies on the structural aspects of related compounds, like 2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate by Tahir and Shad (2010), have provided insights into the molecular configuration and interactions of these compounds, which can be crucial for understanding their chemical behavior and applications (Tahir & Shad, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. Further studies would be needed to elucidate its biological activity and potential applications .

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and safety measures should be taken when working with this compound.

Properties

IUPAC Name

1-[3-(dimethylamino)-2-hydroxypropyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-14(10-18)13-6-4-5-7-15(13)17(11)9-12(19)8-16(2)3/h4-7,10,12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFLNBBNQFDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(CN(C)C)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde
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